3-Amino-3-thioxopropanamide

Description

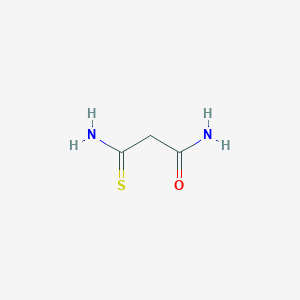

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZJZGZPXBMZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365881 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72410-06-1 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-3-thioxopropanamide: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-thioxopropanamide, also known as 2-carbamothioylacetamide, is a small organic molecule containing both a thioamide and an amide functional group. Its structure suggests potential for diverse chemical reactivity and biological activity, making it a subject of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, based on currently available data. It is important to note that while computational data for this compound is accessible, extensive experimental characterization is not widely reported in the scientific literature.

Chemical Properties and Structure

The fundamental properties of this compound have been primarily characterized through computational methods. These theoretical values provide a valuable starting point for understanding the molecule's behavior and potential applications.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C₃H₆N₂OS | PubChem |

| Molecular Weight | 118.16 g/mol | PubChem |

| CAS Number | 72410-06-1 | PubChem |

| XLogP3-AA (LogP) | -1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 104 Ų | PubChem |

| Exact Mass | 118.020084 g/mol | PubChem |

| Monoisotopic Mass | 118.020084 g/mol | PubChem |

Note: The data presented in this table are computationally derived and have not been experimentally verified in published literature.

Chemical Structure

The structural formula of this compound reveals a propanamide backbone with a terminal amino group and a thioxo group at the C3 position.

An In-depth Technical Guide to 3-Amino-3-sulfanylidenepropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-thioxopropanamide, identified by its IUPAC name, 3-amino-3-sulfanylidenepropanamide. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from the broader class of thioamides to infer its chemical properties, potential synthesis, and plausible biological activities. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this and related small molecules in drug discovery and development.

Chemical Identity and Properties

The compound this compound is systematically named 3-amino-3-sulfanylidenepropanamide according to IUPAC nomenclature[1]. It belongs to the class of organic compounds known as thioamides, which are analogs of amides where the oxygen atom is replaced by a sulfur atom. This substitution significantly influences the molecule's chemical and physical properties.

Table 1: Physicochemical Properties of 3-Amino-3-sulfanylidenepropanamide

| Property | Value | Source |

| IUPAC Name | 3-amino-3-sulfanylidenepropanamide | PubChem[1] |

| Synonyms | This compound, 2-Carbamothioylacetamide | PubChem[1] |

| CAS Number | 72410-06-1 | PubChem[1] |

| Molecular Formula | C₃H₆N₂OS | PubChem[1] |

| Molecular Weight | 118.16 g/mol | PubChem[1] |

| Topological Polar Surface Area | 101 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Proposed Synthesis

Proposed Experimental Protocol: Kindler Thioamide Synthesis

A potential synthesis of 3-amino-3-sulfanylidenepropanamide could be adapted from the Kindler reaction. This three-component condensation would involve an appropriate aldehyde, an amine, and elemental sulfur, typically heated in a high-boiling solvent like morpholine or N-methyl-2-pyrrolidone (NMP)[2].

Reaction Scheme:

A plausible, though not experimentally verified, approach would be the reaction of malonamaldehyde (or a suitable precursor) with ammonia and elemental sulfur.

Hypothetical Procedure:

-

To a solution of the starting aldehyde in a suitable solvent (e.g., NMP), add an equimolar amount of elemental sulfur.

-

Add an excess of a solution of ammonia in the same solvent.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

The crude thioamide may precipitate and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, would require experimental optimization.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 3-amino-3-sulfanylidenepropanamide is currently lacking in the public domain. However, the thioamide functional group is present in a variety of biologically active molecules, suggesting that this compound could exhibit interesting pharmacological properties[3][4][5]. Thioamides are known to act as isosteres of amides, and this substitution can lead to altered biological activity, improved stability, and different target interactions[6][7].

Table 2: Potential Biological Activities of Thioamide-Containing Compounds

| Biological Activity | Potential Mechanism of Action | References |

| Antimicrobial | Inhibition of essential enzymes in bacteria and fungi. | [4] |

| Anticancer | Interaction with various cellular targets, including kinases and histone methyltransferases. | [4][5] |

| Antiviral | Interference with viral replication processes. | [4] |

| Neuroprotective | Modulation of neurotransmitter systems. | [4] |

Hypothetical Signaling Pathway Involvement

Given the diverse biological activities of thioamides, 3-amino-3-sulfanylidenepropanamide could potentially interact with various signaling pathways. The specific pathway would depend on the overall structure of the molecule and its cellular targets.

Below is a generalized diagram illustrating a hypothetical mechanism of action where a small molecule inhibitor, such as a thioamide derivative, could modulate a kinase signaling pathway, a common target for such compounds[5].

Caption: Hypothetical inhibition of a kinase signaling pathway by 3-amino-3-sulfanylidenepropanamide.

Conclusion and Future Directions

3-Amino-3-sulfanylidenepropanamide is a simple thioamide for which there is a notable lack of specific experimental data in the current scientific literature. Based on the known chemistry and biological activities of the broader class of thioamides, this compound represents a potential starting point for the design and synthesis of novel therapeutic agents. Future research should focus on developing a reliable synthetic protocol for this compound and subsequently screening it for a range of biological activities. Such studies would be instrumental in determining its potential as a lead compound in drug discovery programs. The exploration of its structure-activity relationships through the synthesis of analogs could further elucidate the therapeutic potential of this chemical scaffold.

References

- 1. 2-Carbamothioylacetamide | C3H6N2OS | CID 2041781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS Number 72410-06-1: 2-Carbamothioylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological significance, and suppliers of the compound with CAS number 72410-06-1, also known as 2-carbamothioylacetamide or 3-Amino-3-thioxopropanamide. While this compound is primarily documented as a synthetic intermediate, this guide consolidates the available data and explores its context within the broader class of thioamides, which are of significant interest in medicinal chemistry.

Core Compound Properties

2-Carbamothioylacetamide is a sulfur-containing organic molecule. Its structure features both an amide and a thioamide functional group, making it a reactive building block in organic synthesis.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of 2-carbamothioylacetamide. Data is compiled from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 72410-06-1 | - |

| IUPAC Name | 3-amino-3-sulfanylidenepropanamide | PubChem |

| Synonyms | 2-carbamothioylacetamide, this compound, 2-Thiocarbamoyl-acetamide | PubChem[1] |

| Molecular Formula | C₃H₆N₂OS | PubChem[1] |

| Molecular Weight | 118.16 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| XLogP3 | -1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Hazard and Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-carbamothioylacetamide is associated with the following hazards:

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Reactivity

Generalized Synthetic Workflow

The synthesis of thioamides often involves the reaction of a corresponding nitrile with a source of hydrogen sulfide or the treatment of an amide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. A plausible synthetic route for 2-carbamothioylacetamide could involve the thionation of malonamide or a related precursor.

References

3-Amino-3-thioxopropanamide molecular formula and weight

An In-Depth Technical Guide to 3-Amino-3-thioxopropanamide

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant workflows for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as 2-carbamothioylacetamide, is a chemical compound with the following key quantitative attributes.

| Property | Value | Citation |

| Molecular Formula | C₃H₆N₂OS | [1] |

| Molecular Weight | 118.16 g/mol | [1] |

| Exact Mass | 118.02008399 Da | [1] |

| IUPAC Name | 3-amino-3-sulfanylidenepropanamide | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through methods analogous to those used for other thioamides, such as the Knoevenagel condensation of cyanothioacetamide with a suitable carbonyl compound, followed by subsequent reaction steps.

Materials:

-

Cyanothioacetamide

-

Appropriate carbonyl compound (e.g., formaldehyde or its equivalent)

-

Enamine or other suitable nucleophile

-

Alkylating agent

-

Ethanol or Dimethylformamide (DMF) as solvent

-

Base catalyst (e.g., piperidine or triethylamine)

Procedure:

-

A solution of cyanothioacetamide and the selected carbonyl compound is prepared in a suitable solvent such as ethanol or DMF.

-

A catalytic amount of a base is added to initiate the Knoevenagel condensation.

-

The reaction mixture is stirred at a controlled temperature, which may range from room temperature to reflux, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification of the crude product is achieved by recrystallization from an appropriate solvent to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of the synthesized this compound would be conducted using NMR spectroscopy.[2]

Sample Preparation:

-

A small amount (5-10 mg) of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Standard pulse programs are used to obtain one-dimensional spectra.

-

Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.

Data Analysis:

-

The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).

-

The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the proton signals are analyzed to confirm the molecular structure.

-

The chemical shifts of the carbon signals in the ¹³C NMR spectrum are analyzed to identify all unique carbon environments in the molecule.

Logical and Experimental Workflows

The following diagrams illustrate key workflows relevant to the synthesis, characterization, and potential application of this compound.

Caption: General workflow for the synthesis, characterization, and screening of a novel chemical compound.

Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound.

References

Spectroscopic and Structural Elucidation of 3-Amino-3-thioxopropanamide: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Amino-3-thioxopropanamide based on established principles of NMR, IR, and MS, and data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Methylene (-CH₂-) | ~3.0 - 3.5 | ~40 - 50 | The methylene protons are expected to be a singlet and are deshielded by the adjacent carbonyl and thiocarbonyl groups. The corresponding carbon signal will appear in the aliphatic region. |

| Amide (-CONH₂) | ~7.0 - 8.0 (broad) | ~170 - 180 | The amide protons are typically broad due to quadrupole broadening and chemical exchange. The carbonyl carbon is significantly deshielded. |

| Thioamide (-CSNH₂) | ~8.5 - 9.5 (broad) | ~190 - 200 | The thioamide protons are generally more deshielded than amide protons and are also broad. The thiocarbonyl carbon is highly deshielded and is a key identifier. |

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3400 - 3100 | N-H Stretching (Amide & Thioamide) | Strong, Broad | Two distinct bands may be observed for the symmetric and asymmetric stretches of the primary amine groups. |

| ~2900 | C-H Stretching (Methylene) | Medium | Characteristic of sp³ C-H bonds. |

| ~1680 - 1640 | C=O Stretching (Amide I) | Strong | A strong, sharp peak characteristic of a primary amide carbonyl group. |

| ~1620 - 1580 | N-H Bending (Amide II) | Medium | This band arises from the in-plane bending of the N-H bonds in the primary amide. |

| ~1400 | C-N Stretching | Medium | |

| ~1300 - 1100 | C=S Stretching (Thioamide) | Medium-Strong | This is a key diagnostic band for the thioamide group, often coupled with other vibrations. |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 118 | [M]⁺ | Molecular ion peak. |

| 101 | [M - NH₃]⁺ | Loss of ammonia from the amide or thioamide group. |

| 76 | [M - CONH₂]⁺ | Alpha-cleavage with loss of the carbamoyl group. |

| 60 | [M - CSNH₂]⁺ | Alpha-cleavage with loss of the thiocarbamoyl group. |

| 59 | [CSNH₂]⁺ | Thiocarbamoyl cation. |

| 44 | [CONH₂]⁺ | Carbamoyl cation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the amide and thioamide protons are exchangeable and may not be observed in protic solvents like D₂O.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, a larger spectral width (e.g., 0-220 ppm), and a longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and elucidate its structure.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode. The exact mass can be determined using a high-resolution mass spectrometer (e.g., TOF or Orbitrap). For fragmentation data (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

EI-MS: Introduce the sample (often via a direct insertion probe for solids) into the ion source where it is bombarded with high-energy electrons.

-

-

Data Processing: The mass spectrum is generated by the instrument's software, plotting ion abundance versus the mass-to-charge ratio (m/z).

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Features and Corresponding Spectroscopic Signals

Caption: Key structural features of this compound and their expected spectroscopic signals.

A Technical Guide to the Biological Activities of 3-Amino-3-thioxopropanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-amino-3-thioxopropanamide represent a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities. These activities stem from the unique structural features of the core molecule, which allows for diverse chemical modifications, leading to a wide array of pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to aid researchers and professionals in the field of drug discovery and development in their efforts to design and synthesize new, more potent therapeutic agents.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents, with several studies demonstrating significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound and related derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 3.98 ± 0.2 | [1] |

| HeLa (Cervical) | 10.23 | [1] | |

| HepG-2 (Liver) | 12.51 | [1] | |

| Compound 2 | MCF-7 (Breast) | 17.52 | [1] |

| Compound 7 | MCF-7 (Breast) | 15.33 | [1] |

| Erlotinib (Control) | MCF-7 (Breast) | 7.26 ± 0.3 | [1] |

| Compound 2g | LoVo (Colon) | 2.44 | [2] |

| MCF-7 (Breast) | 23.29 | [2] | |

| Compound 13c | AGS (Gastric) | 4.0 | [3] |

| HT-29 (Colon) | 4.4 | [3] | |

| HeLa (Cervical) | 5.8 | [3] | |

| Compound 13d | AGS (Gastric) | 7.2 | [3] |

| HT-29 (Colon) | 11.2 | [3] | |

| HeLa (Cervical) | 13.8 | [3] | |

| 5-Fluorouracil (Control) | AGS (Gastric) | >25 | [3] |

| HT-29 (Colon) | >25 | [3] |

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Several pyrido[2,3-d]pyrimidine derivatives, which can be considered complex analogs, have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR). For instance, Compound 1 was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and its T790M mutant, with IC50 values of 0.093 µM and 0.174 µM, respectively.[1] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis. In MCF-7 cells, Compound 1 induced G0/G1 phase arrest in 74.86% of the cell population and triggered apoptosis in 26.37% of the cells.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug (e.g., Erlotinib, 5-Fluorouracil) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Certain derivatives of this compound have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | E. coli | 50 | [1] |

| P. aeruginosa | 50 | [1] | |

| S. aureus | >100 | [1] | |

| E. faecalis | 100 | [1] | |

| Compound 13 | E. coli | 50 | [1] |

| P. aeruginosa | 100 | [1] | |

| S. aureus | >100 | [1] | |

| E. faecalis | >100 | [1] | |

| Compound 16 | E. coli | 50 | [1] |

| P. aeruginosa | 50 | [1] | |

| S. aureus | 100 | [1] | |

| E. faecalis | 100 | [1] | |

| Nitroxoline (2) | A. hydrophila | 5.26 µM | [4] |

| P. aeruginosa | 84.14 µM | [4] | |

| Cloxyquin (3) | L. monocytogenes | 5.57 µM | [4] |

| P. shigelloides | 11.14 µM | [4] |

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

Some amide derivatives have been shown to target sterol 14-α demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. Molecular docking studies have suggested that these compounds can bind to the active site of CYP51 through various interactions, including hydrogen bonds and π-π stacking.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent that prevents visible growth.

Methodology:

-

Compound Dilution: A stock solution of the test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Enzyme Inhibition

Beyond their direct cytotoxic and antimicrobial effects, derivatives of this compound have been explored as inhibitors of specific enzymes implicated in various diseases.

Cysteine Cathepsin Inhibition

3-Cyano-3-aza-β-amino acid derivatives have been identified as potent, slow-binding inhibitors of human cysteine cathepsins, particularly cathepsin K.[6] These enzymes are involved in pathological conditions such as osteoporosis and tumor progression.[6] The nitrile group in these inhibitors is known to interact covalently and reversibly with the cysteine residue in the active site of the protease.[6]

Metallo-β-lactamase Inhibition

Mercaptoacetic acid thioester derivatives of amino acids have shown potent inhibitory activity against metallo-β-lactamases (MβLs), such as L1.[7] MβLs are a class of bacterial enzymes that can inactivate a broad range of β-lactam antibiotics, contributing to antibiotic resistance. These inhibitors are believed to chelate the zinc ions in the active site of the enzyme, rendering it inactive.[7]

Conclusion

The diverse biological activities of this compound derivatives highlight their potential as a versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme inhibitory compounds warrants further investigation. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the design and synthesis of next-generation drugs with improved potency and selectivity. Future studies should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]

- 6. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acid Thioester Derivatives: A Highly Promising Scaffold for the Development of Metallo-β-lactamase L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 3-Amino-3-thioxopropanamide in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold for Drug Discovery

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 3-Amino-3-thioxopropanamide, also known as malonothioamide or 2-carbamothioylacetamide, has emerged as a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its synthetic utility, the biological activities of its derivatives, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new medicines.

Synthetic Applications: A Gateway to Diverse Heterocycles

This compound is a highly reactive molecule that serves as a key precursor in a variety of cyclization reactions, most notably the Gewald reaction, for the synthesis of 2-aminothiophenes. These thiophene derivatives are themselves versatile intermediates for the construction of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.

The Gewald Reaction: A Cornerstone of Thiophene Synthesis

The Gewald reaction is a one-pot, multicomponent reaction that involves the condensation of a ketone or aldehyde with an active methylene compound (like malononitrile, which can be conceptually related to the reactivity of this compound's core) and elemental sulfur, in the presence of a base. This reaction provides a straightforward and efficient route to highly substituted 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile

This protocol outlines a general procedure for the synthesis of a 2-aminothiophene derivative, a key intermediate that can be derived from precursors conceptually similar to this compound.

-

Materials:

-

Cyclohexanone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Elemental sulfur (1.1 mmol)

-

Triethylamine (1.0 mmol)

-

Ethanol (12 mL)

-

250 mL round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

-

Procedure:

-

Combine cyclohexanone, malononitrile, and elemental sulfur in ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add triethylamine to the suspension as a catalyst.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[1]

-

Synthesis of Thieno[2,3-d]pyrimidines

The 2-aminothiophene-3-carbonitrile intermediates synthesized via the Gewald reaction are ideal precursors for the construction of the thieno[2,3-d]pyrimidine scaffold. This is typically achieved through cyclization with reagents like formamide or by a Dimroth rearrangement.

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-one

-

Materials:

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol)

-

Formamide (20 mL)

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

-

Procedure:

-

Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in a round-bottom flask.

-

Add an excess of formamide.

-

Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

The resulting solid precipitate is collected by filtration.[1][4]

-

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound and related precursors have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of thieno[2,3-d]pyrimidines, pyrazoles, and other heterocycles derived from malonothioamide-related precursors against various cancer cell lines.

Thieno[2,3-d]pyrimidine Derivatives: These compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] For instance, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]

Pyrazole Derivatives: Pyrazole derivatives have also been shown to induce apoptosis in cancer cells. For example, a study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles demonstrated their ability to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase-3.[7][8]

Quantitative Cytotoxicity Data

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine | Compound 17f | HCT-116 | 2.80 ± 0.16 | [6] |

| Thieno[2,3-d]pyrimidine | Compound 17f | HepG2 | 4.10 ± 0.45 | [6] |

| Thieno[2,3-d]pyrimidine | Compound 8d | MCF-7 | 8.3 µg/mL | [9] |

| Thieno[2,3-d]pyrimidine | Compound 8d | HUH-7 | 5.8 µg/mL | [9] |

| Thieno[2,3-d]pyrimidine | Compound 8 | MCF-7 | 4.132 ± 0.5 | [10] |

| Thieno[2,3-d]pyrimidine | Compound 8 | HepG-2 | 3.3 ± 0.90 | [10] |

| Thieno[2,3-d]pyrimidine | Compound 5 | MCF-7 | 7.301 ± 4.5 | [10] |

| Thieno[2,3-d]pyrimidine | Compound 5 | HepG-2 | 5.3 ± 1.6 | [10] |

| Thieno[2,3-d]pyrimidinone | Compound 6d | MCF-7 | 4.0 | [11] |

| Pyrazole | Compound 3f | MDA-MB-468 (24h) | 14.97 | [7] |

| Pyrazole | Compound 3f | MDA-MB-468 (48h) | 6.45 | [7] |

Antimicrobial Activity

Thiophene derivatives synthesized from precursors related to this compound have also exhibited promising antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophene | Thiophene 4 | A. baumannii Ab21 | 4 | [12] |

| Thiophene | Thiophene 4 | E. coli MCR1+ | 16 | [12] |

| Thiophene | Thiophene 5 | A. baumannii Ab11 | 4 | [12] |

| Thiophene | Thiophene 5 | E. coli R6 MCR1 | 16 | [12] |

| Thiophene | Thiophene 8 | A. baumannii Ab11 | 16 | [12] |

| Thiophene | Thiophene 8 | E. coli R6 MCR1 | 16 | [12] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development. Several key signaling pathways have been implicated in the activity of derivatives of this compound.

Inhibition of Kinase Signaling Pathways

Many of the anticancer thieno[2,3-d]pyrimidine derivatives function as inhibitors of protein kinases, such as VEGFR-2, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[5][13] By blocking the activity of these kinases, these compounds can disrupt downstream signaling cascades that are essential for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[7][14][15][16][17]

Caption: Simplified VEGFR-2 signaling cascade.

EGFR and PI3K/Akt Signaling Pathways

EGFR signaling, upon activation by ligands like EGF, also triggers the PI3K/Akt and MAPK pathways, which are central to cell growth and survival.[3][12][13][18][19]

Caption: Overview of the EGFR-PI3K/Akt pathway.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Some derivatives, particularly pyrazoles, have been shown to induce apoptosis through the generation of intracellular ROS.[7][8] Elevated ROS levels can lead to oxidative stress, which in turn triggers the intrinsic apoptotic pathway.

ROS-Mediated Apoptotic Pathway

Increased ROS can lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[20][21][22][23]

Caption: ROS-induced intrinsic apoptosis pathway.

Caspase Activation Cascade

The activation of caspases is a central event in apoptosis. Initiator caspases (like caspase-9) are activated by pro-apoptotic signals and in turn activate effector caspases (like caspase-3), which execute the dismantling of the cell.[6][24][25][26][27]

Caption: A simplified caspase activation cascade.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material in medicinal chemistry, providing access to a rich diversity of heterocyclic compounds with significant therapeutic potential. The derivatives, particularly thieno[2,3-d]pyrimidines and pyrazoles, have demonstrated promising anticancer and antimicrobial activities. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis, provides a solid foundation for further drug development efforts.

Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation therapeutic agents based on the this compound scaffold. The continued exploration of the synthetic utility of this building block will undoubtedly lead to the discovery of novel and effective treatments for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Design, synthesis, and anti-MCF-7 activity of new Thieno[2,3-d]Pyrimid" by Bassem H. Naguib, Amgad Albohy et al. [buescholar.bue.edu.eg]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. researchgate.net [researchgate.net]

- 17. biorbyt.com [biorbyt.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Caspase - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. abeomics.com [abeomics.com]

The Versatility of 3-Amino-3-thioxopropanamide: A Gateway to Diverse Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Amino-3-thioxopropanamide, also known as monothiomalonamide, is a versatile and highly reactive precursor in the field of heterocyclic chemistry. Its unique bifunctional nature, possessing both a nucleophilic thioamide and an adjacent active methylene group, makes it an invaluable building block for the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic systems. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the construction of key heterocyclic rings, including pyridines, thiazoles, and thiophenes.

Synthesis of Pyridine Derivatives

One of the prominent applications of this compound is in the synthesis of substituted pyridinethiones. These compounds serve as important intermediates for the construction of more complex fused heterocyclic systems.

A key example is the reaction of this compound with β-ketoesters, such as ethyl acetoacetate, to yield highly functionalized pyridinethiones. This condensation reaction proceeds readily to form 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide[1][2][3][4].

Table 1: Synthesis of Pyridinethione Derivatives

| Product | Reactant 2 | Reagents/Conditions | Reference |

| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Ethyl acetoacetate | Literature procedure | [1][2][3][4] |

| Substituted 5-carbamoyl-1,2,3,4-tetrahydropyridine-2(1H)-thiones | Aromatic aldehydes, Malononitrile | Multicomponent reaction, acidic treatment | [5] |

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide[1][2]

-

Reactants: this compound (1) and ethyl acetoacetate.

-

Procedure: The synthesis is carried out according to established literature procedures. Typically, equimolar amounts of this compound and ethyl acetoacetate are reacted in a suitable solvent, often under basic conditions to facilitate the condensation.

-

Work-up: The reaction mixture is then subjected to an appropriate work-up procedure, which may include cooling, filtration, and recrystallization to isolate the pure product.

Caption: Reaction pathway for the synthesis of a pyridinethione derivative.

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring. This reaction involves the condensation of a thioamide with an α-halo ketone. This compound, containing a thioamide functionality, is a suitable substrate for this reaction, leading to the formation of 2-aminothiazole derivatives.

Table 2: Representative Hantzsch Thiazole Synthesis

| Product | Reactant 2 | Reagents/Conditions |

| Substituted 2-(aminomethyl)thiazole | α-Halo ketone | Base, suitable solvent |

Generalized Experimental Protocol: Hantzsch Synthesis of Thiazoles

-

Reactants: this compound and an appropriate α-halo ketone (e.g., phenacyl bromide).

-

Procedure: Equimolar amounts of the reactants are dissolved in a suitable solvent, such as ethanol or DMF. A base (e.g., triethylamine or sodium bicarbonate) is added to facilitate the reaction. The mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired thiazole derivative.

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Synthesis of Thiophene Derivatives: The Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. While the classical Gewald reaction utilizes α-cyanoesters, the active methylene group in this compound allows it to participate in Gewald-type reactions.

Table 3: Representative Gewald-Type Thiophene Synthesis

| Product | Reactant 2 | Reactant 3 | Reagents/Conditions |

| Polysubstituted 2-aminothiophene | Ketone/Aldehyde | Elemental Sulfur | Base (e.g., morpholine, triethylamine), solvent (e.g., ethanol) |

Generalized Experimental Protocol: Gewald-Type Synthesis of Thiophenes

-

Reactants: this compound, a carbonyl compound (ketone or aldehyde), and elemental sulfur.

-

Procedure: The reactants are suspended in a suitable solvent, such as ethanol or methanol. A catalytic amount of a base (e.g., morpholine or triethylamine) is added to the mixture. The reaction is then heated to reflux for a specified period.

-

Work-up: After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

Caption: Logical flow of the Gewald reaction for thiophene synthesis.

This compound stands out as a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in well-established reactions such as the Hantzsch thiazole synthesis and Gewald-type reactions, as well as in straightforward condensations to form pyridinethiones, underscores its importance in synthetic organic and medicinal chemistry. The detailed methodologies and reaction pathways presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel heterocyclic entities with potential therapeutic applications. Further exploration of the reactivity of this precursor is likely to unveil new synthetic routes to even more complex and biologically significant molecules.

References

- 1. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Synthetic Pathways to 3-Amino-3-thioxopropanamide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for obtaining 3-amino-3-thioxopropanamide, a molecule of interest in medicinal chemistry and drug development. The synthesis of this compound, also known as 2-carbamothioylacetamide, presents unique challenges due to the presence of both an amide and a thioamide functional group. This review focuses on the most plausible synthetic strategies, detailing the underlying chemistry, and providing a foundation for further investigation and process optimization.

Thionation of Malonamide

The most direct conceptual approach to this compound is the partial thionation of its dioxo-analogue, malonamide. This strategy involves the selective conversion of one of the two amide carbonyl groups into a thiocarbonyl group. Thionating agents such as Lawesson's reagent and phosphorus pentasulfide are commonly employed for such transformations.

Using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used thionating agent known for its relatively mild reaction conditions compared to phosphorus pentasulfide.[1][2] The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, followed by cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen byproduct.

A significant challenge in the thionation of malonamide is achieving mono-thionation. The presence of two identical amide groups means that the reaction can potentially yield a mixture of the desired mono-thioamide, the di-thioamide, and unreacted starting material. Controlling the stoichiometry of Lawesson's reagent is crucial for maximizing the yield of the mono-thionated product. Typically, using a sub-stoichiometric amount of the thionating agent relative to the diamide can favor mono-substitution.

Experimental Protocol (General Procedure for Mono-thionation):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonamide in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene).

-

Reagent Addition: Add a solution of Lawesson's reagent (0.5 equivalents) in the same solvent to the malonamide solution at room temperature.

-

Reaction Monitoring: The reaction progress should be carefully monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of the di-thionated byproduct.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then subjected to an aqueous work-up to remove phosphorus-containing byproducts. Extraction with an organic solvent followed by washing with water and brine is a common procedure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.

| Parameter | Condition | Reference |

| Starting Material | Malonamide | General Knowledge |

| Reagent | Lawesson's Reagent (0.5 eq.) | [1][2] |

| Solvent | Anhydrous THF or Toluene | [3] |

| Temperature | Room Temperature to Reflux | [3] |

| Reaction Time | Monitored by TLC | [3] |

| Purification | Column Chromatography | [3] |

Using Phosphorus Pentasulfide

Phosphorus pentasulfide (P₄S₁₀) is a more potent thionating agent that can also be used to convert amides to thioamides.[4] However, its high reactivity can make selective mono-thionation of a diamide even more challenging. The reaction conditions are often harsher, typically requiring higher temperatures.

Logical Relationship for Thionation of Malonamide:

Caption: Thionation of Malonamide leading to mono- and di-thionated products.

Synthesis from Cyanoacetamide

An alternative synthetic strategy starts from cyanoacetamide. This approach involves the conversion of the nitrile functional group into a thioamide. This can potentially be achieved by reacting cyanoacetamide with a source of hydrogen sulfide in the presence of a base.

This route avoids the issue of selective thionation of a diamide. However, the reactivity of the amide group under the conditions required for the nitrile-to-thioamide conversion needs to be considered to prevent unwanted side reactions.

Experimental Workflow for Synthesis from Cyanoacetamide:

Caption: Proposed synthetic workflow from cyanoacetamide.

While specific, reproducible protocols for the direct conversion of cyanoacetamide to this compound are not extensively documented in the surveyed literature, this route presents a viable area for synthetic exploration.

Conclusion

The synthesis of this compound can be approached through two primary routes: the selective mono-thionation of malonamide and the conversion of cyanoacetamide. The thionation of malonamide, particularly with Lawesson's reagent, appears to be the more direct method, although achieving high selectivity for the mono-thionated product requires careful control of reaction conditions. The synthesis from cyanoacetamide offers an alternative that bypasses the selectivity issue but may present its own challenges regarding the stability of the amide group.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale of synthesis, the availability of starting materials, and the feasibility of optimizing the reaction conditions to achieve the desired purity and yield. Further experimental investigation is necessary to develop a robust and efficient protocol for the synthesis of this promising compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Amino-3-thioxopropanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Amino-3-thioxopropanamide (also known as 2-Carbamothioylacetamide), a compound of interest in various research and development applications. The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C3H6N2OS | [1] |

| Molecular Weight | 118.16 g/mol | [1] |

| CAS Number | 72410-06-1 | [1] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Take precautionary measures against static discharge.[3]

3.2. Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[3]

Exposure Controls and Personal Protection

4.1. Engineering Controls:

-

Ensure adequate ventilation, especially in confined areas. Local exhaust ventilation is recommended.[3][4]

-

Eyewash stations and safety showers should be readily accessible in the immediate work area.[3][5]

4.2. Personal Protective Equipment (PPE): The following diagram illustrates the recommended PPE for handling this compound.

Caption: Required Personal Protective Equipment (PPE).

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[3][4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Call a poison center or doctor immediately.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call a poison center or doctor immediately.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: Spill Response Workflow.

Environmental Precautions: Do not let the product enter drains.[2]

Experimental Protocols

General Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly and the work area (chemical fume hood) is prepared and clutter-free.

-

Weighing: If weighing the solid, perform this in a ventilated enclosure or a balance with a draft shield to minimize dust generation.

-

Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Reactions: Conduct all reactions in appropriate, sealed glassware within a fume hood.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly.

Waste Disposal Protocol:

-

Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

-

Storage: Store the waste container in a secure, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations.[2][3]

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful by all these routes.[1] May cause irritation to the skin, eyes, and respiratory tract.[1]

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No specific data is available.

-

Conditions to Avoid: Heat, flames, sparks, and dust generation.

-

Incompatible Materials: Strong oxidizing agents, acids, and bases.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides.

References

Methodological & Application

Synthesis of Thiazoles from 3-Amino-3-thioxopropanamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives commencing from 3-amino-3-thioxopropanamide. The methodologies outlined are grounded in the principles of the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. The resulting 2-(thiazol-2-yl)acetamide scaffolds are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds.

Application Notes

Thiazole-containing compounds are integral to numerous pharmaceutical agents and biologically active molecules, exhibiting a broad spectrum of activities. The synthesis of derivatives from this compound provides a straightforward route to novel compounds with potential therapeutic applications.

Key Applications of Thiazole Derivatives:

-

Antimicrobial Agents: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The core thiazole structure is a key component in some antibiotics.

-

Anticancer Activity: Many synthetic thiazole compounds have demonstrated potent anticancer activity, including the inhibition of tubulin polymerization, a critical process in cell division.

-

Anti-inflammatory Properties: Certain thiazole derivatives exhibit significant anti-inflammatory effects.

-

Enzyme Inhibition: The thiazole scaffold is present in various enzyme inhibitors, which are crucial in treating a range of diseases. For instance, some derivatives have shown urease inhibition activity.[1][2]

The protocols detailed below allow for the synthesis of a library of 2-(4-substituted-thiazol-2-yl)acetamides by varying the α-haloketone reactant. This enables structure-activity relationship (SAR) studies to optimize for a desired biological activity.

Experimental Protocols

The synthesis of 4-substituted-thiazol-2-yl)acetamides from this compound is typically achieved via a one-pot Hantzsch thiazole synthesis. This involves the condensation reaction between this compound and an appropriate α-haloketone.

General Protocol for the Synthesis of 2-(4-Arylthiazol-2-yl)acetamide Derivatives

This protocol describes a general method for the synthesis of 2-(4-arylthiazol-2-yl)acetamide derivatives.

Materials:

-

This compound

-

Substituted α-bromoacetophenone (e.g., 2-bromoacetophenone, 4'-chloro-2-bromoacetophenone, etc.)

-

Ethanol (or other suitable solvent like acetone-ethanol)

-

Sodium bicarbonate (optional, as a mild base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.

-

To this solution, add the desired substituted α-bromoacetophenone (1.0 equivalent).

-

The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the starting materials have been consumed (typically within 4-12 hours), the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified. Purification can often be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Example Synthesis: 2-(4-Phenylthiazol-2-yl)acetamide

A specific example of the general protocol is the synthesis of 2-(4-phenylthiazol-2-yl)acetamide using 2-bromoacetophenone.

-

A mixture of this compound (1.18 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in ethanol (30 mL) is refluxed for 6 hours.

-

The reaction is monitored by TLC until completion.

-

The mixture is then cooled, and the solvent is evaporated under reduced pressure.

-

The crude solid is washed with diethyl ether to remove any unreacted starting materials.

-

The product is then recrystallized from ethanol to yield pure 2-(4-phenylthiazol-2-yl)acetamide.

Data Presentation

The yields of 2-(4-arylthiazol-2-yl)acetamide derivatives can vary depending on the specific α-haloketone used and the reaction conditions. The following table summarizes typical yields for the synthesis of various derivatives based on analogous reactions reported in the literature.

| α-Haloketone Derivative | Product Name | Typical Yield (%) |

| 2-Bromoacetophenone | 2-(4-Phenylthiazol-2-yl)acetamide | 80-90 |

| 2-Bromo-4'-methylacetophenone | 2-(4-(p-Tolyl)thiazol-2-yl)acetamide | 85-95 |

| 2-Bromo-4'-chloroacetophenone | 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetamide | 75-85 |

| 2-Bromo-4'-methoxyacetophenone | 2-(4-(4-Methoxyphenyl)thiazol-2-yl)acetamide | 80-90 |

| 2-Bromo-4'-nitroacetophenone | 2-(4-(4-Nitrophenyl)thiazol-2-yl)acetamide | 70-80 |

Visualizations

Logical Workflow for Thiazole Synthesis

The following diagram illustrates the logical workflow of the Hantzsch thiazole synthesis starting from this compound.

Caption: Logical workflow for the Hantzsch synthesis of thiazole derivatives.

General Mechanism of Hantzsch Thiazole Synthesis

This diagram outlines the key steps in the reaction mechanism for the formation of the thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry, provides a direct and efficient route to a wide variety of thiazole derivatives. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. Thiazole moieties are integral components of numerous pharmacologically active molecules and approved drugs, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

This document provides a detailed protocol for the synthesis of 2-(2-amino-1,3-thiazol-4-yl)acetamide using 3-Amino-3-thioxopropanamide as the thioamide precursor. This particular scaffold is of significant interest in medicinal chemistry as a building block for the development of novel therapeutic agents. The protocol is designed to be a reliable resource for researchers in organic synthesis and drug discovery.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical quantitative data for the Hantzsch thiazole synthesis. The specific values can be optimized for different α-haloketones and reaction scales.

| Parameter | Value |

| Reactants | |

| α-Haloketone (e.g., 1,3-dichloroacetone) | 1.0 equivalent |

| This compound | 1.0 - 1.2 equivalents |

| Solvent | Ethanol, Methanol, or DMF |

| Temperature | 25 - 78 °C (Room Temperature to Reflux) |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 60 - 90% |

| Purification | Recrystallization or Column Chromatography |

Experimental Workflow

The overall experimental workflow for the Hantzsch thiazole synthesis using this compound is depicted below.

Application Notes and Protocols: Synthesis and Biological Relevance of 2-Amino-4-Arylthiazole-5-carboxamides

Topic: Reaction of 3-Amino-3-thioxopropanamide with alpha-Haloketones

Audience: Researchers, scientists, and drug development professionals.

Abstract: The reaction between this compound and α-haloketones represents a robust and efficient method for the synthesis of a versatile class of heterocyclic compounds: 2-amino-4-arylthiazole-5-carboxamides. This reaction proceeds via the well-established Hantzsch thiazole synthesis. The resulting thiazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including potent anticancer and antimicrobial properties. These application notes provide detailed protocols for the synthesis of these compounds, summarize key reaction data, and illustrate the signaling pathways through which they exert their therapeutic effects.

Introduction

Thiazole moieties are prevalent scaffolds in a multitude of biologically active compounds and approved pharmaceutical agents. The synthesis of substituted thiazoles is a cornerstone of medicinal chemistry, and the Hantzsch thiazole synthesis remains one of the most reliable methods for their preparation. This method involves the condensation of a thioamide with an α-haloketone. In the context of this protocol, this compound serves as the thioamide component, which upon reaction with various α-haloketones, yields 2-amino-4-arylthiazole-5-carboxamides. These products have shown promise as inhibitors of critical signaling pathways in cancer and as effective antimicrobial agents.

Reaction Mechanism and Workflow

The reaction of this compound with an α-haloketone is a classic example of the Hantzsch thiazole synthesis. The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: General reaction mechanism for the Hantzsch thiazole synthesis.

A typical experimental workflow for this synthesis is outlined below. This workflow can be adapted based on the specific α-haloketone used and the desired scale of the reaction.

Caption: A generalized experimental workflow for the synthesis of 2-amino-4-arylthiazole-5-carboxamides.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-amino-4-arylthiazole-5-carboxamides from the reaction of a thioamide with various α-haloketones. While specific data for this compound is limited in the literature, the data for the structurally similar thiourea is presented to provide a reasonable expectation of reaction outcomes.

| α-Haloketone | Thioamide | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 92 | N/A |

| 2-Bromo-1-phenylethanone | Thiourea | Ethanol | 12 h | Reflux | Not Specified | [1] |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 95 | N/A |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 90 | N/A |

| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | 30 min | Reflux | 94 | N/A |

| α-Bromo-β-ethoxyacrylamide | Thiourea | Dioxane/Water | Not Specified | 80°C | 94.9 | [2] |

Note: The yields presented are based on reactions with thiourea, a closely related thioamide. Similar high yields can be expected for reactions with this compound under optimized conditions.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-arylthiazole-5-carboxamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Substituted α-haloketone (1.0 eq)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

To a round-bottom flask, add this compound and the substituted α-haloketone.

-

Add a suitable solvent, such as ethanol, to the flask.

-

Stir the mixture at room temperature for a few minutes to ensure proper mixing.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (typically 1-12 hours), allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Specific Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[2]

Materials:

-

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Thiourea (1.05 eq)

-

Dioxane

-

Water

-

Ammonium hydroxide

Procedure:

-

A solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water is treated with N-bromosuccinimide.

-

Thiourea is then added to the reaction mixture.

-

The mixture is heated to 80°C to facilitate the ring closure.

-

After the reaction is complete, the solution is cooled to 20-22°C.

-

Concentrated ammonium hydroxide is added dropwise.

-

The resulting slurry is concentrated under vacuum to about half its volume and cooled to 0-5°C.

-